molecular formula C9H11N3S B1335125 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine CAS No. 956949-76-1

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine

Cat. No.: B1335125
CAS No.: 956949-76-1
M. Wt: 193.27 g/mol
InChI Key: CPVPMUSLZDTBPE-UHFFFAOYSA-N
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Description

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a thienyl group

Scientific Research Applications

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine typically involves the reaction of thienyl-substituted precursors with hydrazine derivatives. One common method includes the cyclization of thienyl-substituted hydrazones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve heating the reactants in solvents such as ethanol or methanol, with catalysts like acetic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes to catalyze specific steps in the synthesis may be employed to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thienyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine is unique due to its combination of a thienyl group and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

2-(1-thiophen-2-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVPMUSLZDTBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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